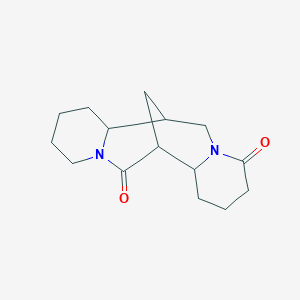
2,17-Dioxosparteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,17-Dioxosparteine is a bis-quinolizidine alkaloid derived from the plant species Lupinus. This compound is part of a family of alkaloids known for their diverse pharmacological properties, including antihypertensive, anti-inflammatory, and antiarrhythmic effects . The structure of this compound includes two oxo groups at positions 2 and 17 on the sparteine skeleton, which significantly influences its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,17-Dioxosparteine can be achieved through various methods. One common approach involves the oxidation of sparteine using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically requires an acidic or neutral medium and is carried out at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pH, and reaction time. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,17-Dioxosparteine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups back to hydroxyl groups.
Substitution: The oxo groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Oxidation: Higher oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Amino or thio derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,17-Dioxosparteine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its role in plant defense mechanisms and its interactions with various biological systems.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and antiarrhythmic properties.
Mecanismo De Acción
The mechanism of action of 2,17-Dioxosparteine involves its interaction with various molecular targets, including ion channels and enzymes. It is known to block sodium channels, which contributes to its antiarrhythmic effects. Additionally, it may chelate calcium and magnesium ions, further influencing its pharmacological activity .
Comparación Con Compuestos Similares
- 2-Oxosparteine
- 15-Oxosparteine
- 17-Oxosparteine
- 2,13-Dioxosparteine
- 2-Oxo-13-Hydroxysparteine
- 2-Oxo-17-Hydroxysparteine
Comparison: 2,17-Dioxosparteine is unique due to the presence of oxo groups at both the 2 and 17 positions, which significantly alters its chemical reactivity and biological activity compared to other oxosparteines. This dual substitution pattern provides distinct pharmacological properties and makes it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C15H22N2O2 |
|---|---|
Peso molecular |
262.35 g/mol |
Nombre IUPAC |
7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane-6,16-dione |
InChI |
InChI=1S/C15H22N2O2/c18-14-6-3-5-13-11-8-10(9-17(13)14)12-4-1-2-7-16(12)15(11)19/h10-13H,1-9H2 |
Clave InChI |
HBYSMHYHSFSCED-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)C3CC(C2=O)C4CCCC(=O)N4C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Azetidine, 1-[[(8beta)-9,10-didehydro-6-Methylergolin-8-yl]carbonyl]-2,4-diMethyl-, (2S,4S)-](/img/structure/B12298275.png)

![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)
![Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate](/img/structure/B12298288.png)


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)

![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)

![8-Isobutyryl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12298358.png)
![1-[5-hydroxy-4-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxolan-2-yl]-2-methylpropane-1,2-diol](/img/structure/B12298366.png)
